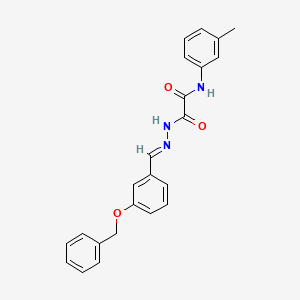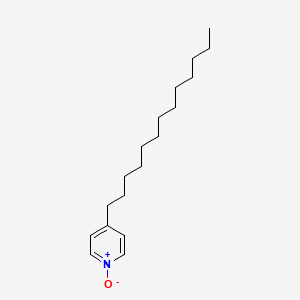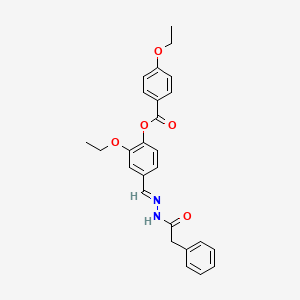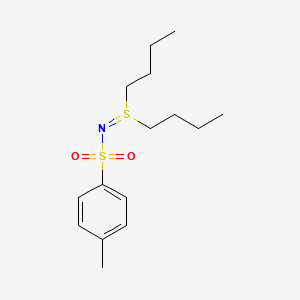![molecular formula C24H15F6N3O4 B12005286 2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto presenta un grupo bencilideno sustituido con un grupo nitro en la posición para y dos grupos trifluorometilfenil unidos a una cadena principal de propandiamida. Su fórmula molecular es C24H16F6N4O4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-nitrobenzaldehído con N,N’-bis[3-(trifluorometil)fenil]propandiamida en condiciones básicas. La reacción se lleva a cabo generalmente en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amina en condiciones específicas.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo nitro.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los grupos bencilideno y trifluorometilfenil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Reactivos como bromo o cloro en presencia de un catalizador ácido de Lewis pueden facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Conversión del grupo nitro a un grupo nitroso o hidroxilamina.
Reducción: Formación de un derivado de amina.
Sustitución: Introducción de átomos de halógeno u otros sustituyentes en posiciones específicas de los anillos aromáticos.
Aplicaciones Científicas De Investigación
2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida involucra su interacción con objetivos moleculares y vías específicas. El grupo nitro puede participar en reacciones redox, influyendo en las vías de estrés oxidativo celular. Los grupos trifluorometil aumentan la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y las proteínas. Estas interacciones pueden modular varios procesos bioquímicos, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-nitrobencilideno)-3-(trifluorometil)anilina
- N-(4-metilbencilideno)-3-(trifluorometil)anilina
- N-(4-cloro-3-nitrobencilideno)-3-(trifluorometil)anilina
Singularidad
2-(4-nitrobencilideno)-N,N’-bis[3-(trifluorometil)fenil]propandiamida es único debido a sus dos grupos trifluorometilfenil, que imparten propiedades electrónicas y estéricas distintas. Estas características lo diferencian de otros compuestos similares, lo que lo convierte en una molécula valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C24H15F6N3O4 |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C24H15F6N3O4/c25-23(26,27)15-3-1-5-17(12-15)31-21(34)20(11-14-7-9-19(10-8-14)33(36)37)22(35)32-18-6-2-4-16(13-18)24(28,29)30/h1-13H,(H,31,34)(H,32,35) |
Clave InChI |
NLHJJUTVKBIUGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)

![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)


